![molecular formula C18H21NO6S B13379206 3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379206.png)
3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to it. The compound is characterized by the presence of two ethoxy groups and a methyl group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonation of 2,5-diethoxy-4-methylphenylamine followed by coupling with a benzoic acid derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the production process and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,5-Diethoxyphenyl)sulfonyl]amino}benzoic acid
- 3-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- 3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}salicylic acid
Uniqueness
3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO6S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(2,5-diethoxy-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO6S/c1-4-24-15-11-17(16(25-5-2)9-12(15)3)26(22,23)19-14-8-6-7-13(10-14)18(20)21/h6-11,19H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
ZCZKPOYQNDHQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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